2-(4-chlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a methylsulfanylphenyl group, and an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring. This can be achieved by reacting the chlorophenoxy intermediate with hydrazine derivatives under specific conditions.
Coupling with Methylsulfanylphenyl Group: The final step involves coupling the oxadiazole intermediate with a methylsulfanylphenyl derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-5-nitrophenyl(phenyl)methanone: Similar in structure but with a nitrophenyl group instead of the oxadiazole ring.
2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols: Contains a pyridyl group instead of the oxadiazole ring.
Uniqueness
2-(4-chlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of the oxadiazole ring and the methylsulfanylphenyl group, which confer specific chemical and biological properties not found in the similar compounds mentioned above.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-25-14-5-3-2-4-13(14)16-20-21-17(24-16)19-15(22)10-23-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHINDIXCYYUSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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